2-Ethyl-m-xylene

Overview

Description

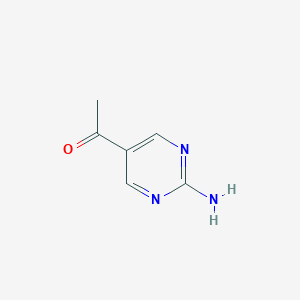

2-Ethyl-m-xylene is an aromatic hydrocarbon and one of the isomers of dimethylbenzene known collectively as xylenes . It is derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring . It is a colorless, flammable, slightly greasy liquid of great industrial value .

Synthesis Analysis

Xylenes are produced by the methylation of toluene and benzene . Commercial or laboratory-grade xylene produced usually contains about 40–65% of m-xylene and up to 20% each of o-xylene, p-xylene, and ethylbenzene .Molecular Structure Analysis

The molecular formula of 2-Ethyl-m-xylene is C10H14 . The structure of 2-Ethyl-m-xylene can be viewed using Java or Javascript .Chemical Reactions Analysis

Isomerization of a mixture of xylenes can occur by two mechanisms: monomolecular isomerization of the methyl group via carbocation formation and bimolecular disproportionation and transalkylation .Physical And Chemical Properties Analysis

2-Ethyl-m-xylene has a density of 0.9±0.1 g/cm3, a boiling point of 190.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.2 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3 . The compound is less dense than water .Scientific Research Applications

Biological Monitoring

“2-Ethyl-m-xylene” is part of the BTEX group (Benzene, Toluene, Ethylbenzene, and Xylene), which are volatile organic compounds. Exposure to these compounds may result in the development of diseases, including cancer . Biological monitoring plays an important role in exposure assessment of workers occupationally exposed to these chemicals .

Organic Solvent Separation

Membrane technology has been extensively reviewed for petrochemical applications . The size sieving ability of membranes, as characterized by molecular weight cut-off (MWCO) or pore sizes, is crucial for the separation of organic solvents .

Gas Chromatography

Gas mixtures containing six components of benzene, toluene, ethylbenzene, m-xylene, p-xylene, and o-xylene (BTEX) can be prepared and analysed by gas chromatography with a flame ionisation detector .

Thermophysical Property Data

The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like "2-Ethyl-1,3-dimethylbenzene" . These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Safety and Hazards

Future Directions

The separation of xylene isomers is one of the most challenging tasks in the petrochemical industry . An efficient adsorptive molecular sieving strategy using crystalline trianglimine macrocycle has been developed to separate the elusive m-xylene isomer from an equimolar xylenes mixture with over 91% purity . This represents a promising direction for future research and development in the field.

Mechanism of Action

Target of Action

2-Ethyl-m-xylene, also known as 2-Ethyl-1,3-dimethylbenzene, is a derivative of xylene, a volatile organic compound found in petroleum products Xylenes are known to be used in the petrochemical industry for the synthesis of valuable products like phthalic anhydride, dimethyl terephthalate, and terephthalic acid .

Biochemical Pathways

Xylene derivatives are known to be involved in various industrial processes, including the isomerization of the c-8 aromatic fraction . This process is crucial for obtaining valuable petrochemical products .

Pharmacokinetics

Xylene isomers are known to be highly volatile and lipophilic, which influences their absorption and distribution in the body .

Result of Action

Xylene isomers are known to be used in the synthesis of various valuable petrochemical products .

properties

IUPAC Name |

2-ethyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIKRULMSSADAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062675 | |

| Record name | 2-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-m-xylene | |

CAS RN |

2870-04-4 | |

| Record name | 1,3-Dimethyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2870-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-m-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-ethyl-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHX7H4W9WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

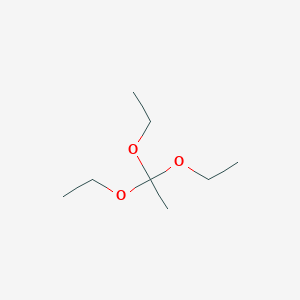

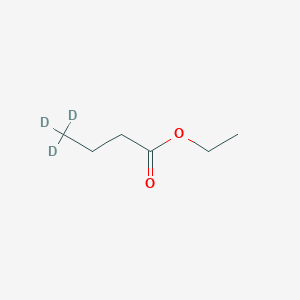

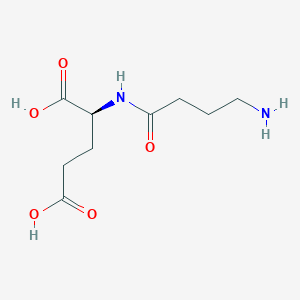

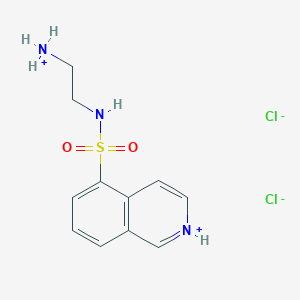

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)